1-Bromo-5-(bromomethyl)-3-chloro-2-methylbenzene
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Description
1-Bromo-5-(bromomethyl)-3-chloro-2-methylbenzene is a useful research compound. Its molecular formula is C8H7Br2Cl and its molecular weight is 298.4. The purity is usually 95%.
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Scientific Research Applications
Preparation of Molecular Scaffolds
1-Bromo-5-(bromomethyl)-3-chloro-2-methylbenzene serves as an intermediate for the synthesis of complex molecular structures. Wallace et al. (2005) described the preparation of 1,3,5-tris(aminomethyl)-2,4,6-triethylbenzene from tri(halosubstituted) derivatives, showcasing its utility in constructing versatile molecular scaffolds essential for developing molecular receptors with limited chromatography during purification (Wallace et al., 2005).
Polymer Synthesis
The compound is also pivotal in the synthesis of hyperbranched polyethers, as demonstrated by Uhrich et al. (1992), who reported the self-condensation of 5-(Bromomethyl)-1,3-dihydroxybenzene to yield polymers with significant molecular weights. These polymers exhibit potential for various applications due to their phenolic hydroxyl groups, which can be readily modified (Uhrich et al., 1992).
Crystallographic Studies
Mroz et al. (2020) conducted crystallographic studies on compounds including 1-(halomethyl)-3-nitrobenzene derivatives to evaluate anisotropic displacement parameters, highlighting the challenges and discrepancies between experimental and theoretical approaches. Such studies are crucial for understanding the structural dynamics and properties of halogenated compounds (Mroz et al., 2020).
Solvent Interactions and Reactivity Studies
Investigations into the solvates of bromomethyl-substituted benzenes, like those conducted by Szlachcic et al. (2007), provide insights into their crystal structures and reactivity, offering a foundation for developing new materials and understanding solvent effects on compound stability and reactivity (Szlachcic et al., 2007).
Advanced Reduction and Cyclization Reactions
Vaillard et al. (2004) explored the photostimulated reactions of aryl and alkyl chlorides and bromides, including derivatives of this compound, to achieve high yields of reduced products. This work underscores the potential of these compounds in facilitating complex organic transformations and synthesis processes (Vaillard et al., 2004).
Properties
IUPAC Name |
1-bromo-5-(bromomethyl)-3-chloro-2-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2Cl/c1-5-7(10)2-6(4-9)3-8(5)11/h2-3H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPVHVODNOIJRCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Br)CBr)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2Cl |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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